![molecular formula C16H15F2N3O3 B2964703 4-(3,5-Difluorophenyl)-2-{[(oxolan-2-yl)methyl]amino}pyrimidine-5-carboxylic acid CAS No. 1775464-25-9](/img/structure/B2964703.png)
4-(3,5-Difluorophenyl)-2-{[(oxolan-2-yl)methyl]amino}pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Difluorophenyl)-2-{[(oxolan-2-yl)methyl]amino}pyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)-2-{[(oxolan-2-yl)methyl]amino}pyrimidine-5-carboxylic acid typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative.
Introduction of the 3,5-Difluorophenyl Group: This step involves the nucleophilic aromatic substitution of a fluorinated benzene derivative with the pyrimidine core.
Attachment of the Oxolan-2-ylmethyl Group: This step can be achieved through a nucleophilic substitution reaction where the oxolan-2-ylmethyl group is introduced to the amino group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan-2-ylmethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the oxolan-2-ylmethyl group.
Reduction: Alcohol or aldehyde derivatives of the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Difluorophenyl)-2-{[(oxolan-2-yl)methyl]amino}pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, particularly as an anti-cancer or anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 4-(3,5-Difluorophenyl)-2-{[(oxolan-2-yl)methyl]amino}pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3,5-Difluorophenyl)-2-{[(oxolan-2-yl)methyl]amino}pyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
4-(3,5-Difluorophenyl)-2-{[(oxolan-2-yl)methyl]amino}pyrimidine-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
The presence of the carboxylic acid group in 4-(3,5-Difluorophenyl)-2-{[(oxolan-2-yl)methyl]amino}pyrimidine-5-carboxylic acid provides unique properties, such as the ability to form salts and esters, which can be advantageous in drug formulation and development.
Eigenschaften
IUPAC Name |
4-(3,5-difluorophenyl)-2-(oxolan-2-ylmethylamino)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3/c17-10-4-9(5-11(18)6-10)14-13(15(22)23)8-20-16(21-14)19-7-12-2-1-3-24-12/h4-6,8,12H,1-3,7H2,(H,22,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXIWPBVLQQPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC=C(C(=N2)C3=CC(=CC(=C3)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-fluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methanesulfonamide](/img/structure/B2964622.png)
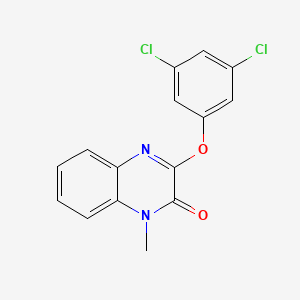
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate](/img/structure/B2964626.png)
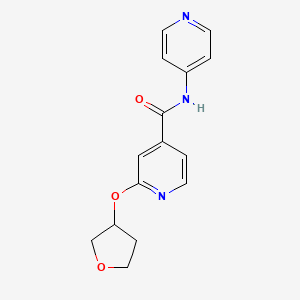
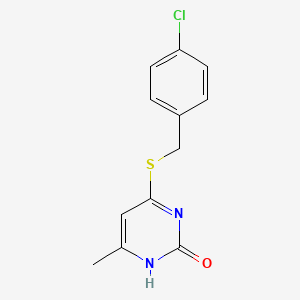

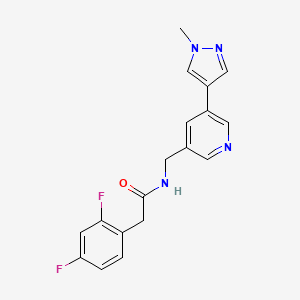
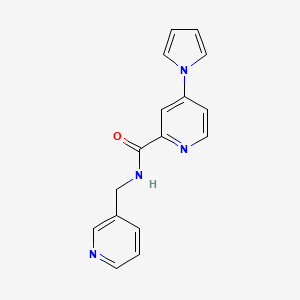
![3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2964634.png)
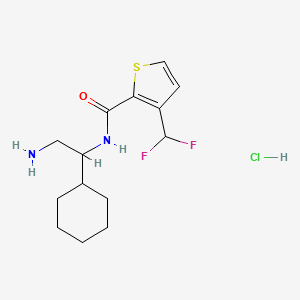
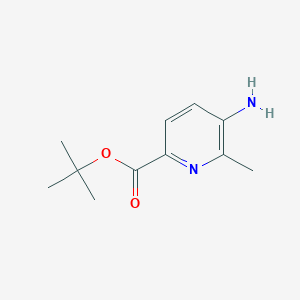
![1,6-dimethyl-4-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one](/img/structure/B2964639.png)

![2-methoxyethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2964643.png)
